Cas no 935473-02-2 ((6-formylnaphthalen-2-yl)boronic acid)

(6-Formylnaphthalen-2-yl)boronic acid is a versatile boronic acid derivative featuring both a formyl group and a boronic acid functionality on a naphthalene scaffold. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it serves as a key intermediate for constructing biaryl structures with high selectivity and efficiency. The presence of the formyl group allows further functionalization, making it useful in the synthesis of complex organic molecules, pharmaceuticals, and materials. Its stability under typical reaction conditions and compatibility with a range of catalysts enhance its utility in organic synthesis. The compound is typically handled under inert conditions to preserve its reactivity.
(6-formylnaphthalen-2-yl)boronic acid structure
935473-02-2 structure
Product Name:(6-formylnaphthalen-2-yl)boronic acid
CAS No:935473-02-2
MF:C11H9BO3
MW:199.998363256454
MDL:MFCD28147722
CID:5606406
PubChem ID:58876220
Update Time:2025-08-02

(6-formylnaphthalen-2-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, B-(6-formyl-2-naphthalenyl)-
    • 6-Formyl-2-naphthalenylboronic acid
    • (6-Formylnaphthalen-2-yl)boronic acid
    • (6-formylnaphthalen-2-yl)boronic acid
    • MDL: MFCD28147722
    • Inchi: 1S/C11H9BO3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-7,14-15H
    • InChI Key: PQJBRBDKANKHSC-UHFFFAOYSA-N
    • SMILES: B(C1=CC=C2C(=C1)C=CC(C=O)=C2)(O)O

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 454.0±37.0 °C(Predicted)
  • pka: 8.10±0.30(Predicted)

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Additional information on (6-formylnaphthalen-2-yl)boronic acid

Recent Advances in the Application of (6-Formylnaphthalen-2-yl)boronic Acid (CAS: 935473-02-2) in Chemical Biology and Pharmaceutical Research

(6-Formylnaphthalen-2-yl)boronic acid (CAS: 935473-02-2) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and reactivity properties. This boronic acid derivative combines the formyl group's electrophilic character with the boronic acid's nucleophilic traits, making it a valuable intermediate in the synthesis of complex molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs) and boron-based therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (6-formylnaphthalen-2-yl)boronic acid in the synthesis of novel kinase inhibitors. The researchers utilized the compound's boronic acid moiety for Suzuki-Miyaura cross-coupling reactions, while the formyl group served as a handle for subsequent derivatization. This dual functionality enabled the rapid generation of a diverse library of compounds with improved pharmacokinetic properties compared to traditional kinase inhibitors.

In the field of cancer therapeutics, (6-formylnaphthalen-2-yl)boronic acid has shown promise as a boron carrier for boron neutron capture therapy (BNCT). A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters described the compound's ability to selectively accumulate in tumor tissues while maintaining low systemic toxicity. The researchers attributed this selectivity to the compound's enhanced permeability and retention (EPR) effect, combined with its ability to form stable complexes with tumor-specific biomarkers.

The compound's application extends to chemical biology tools as well. A 2024 Nature Chemical Biology publication detailed its use in developing activity-based probes for serine hydrolases. The boronic acid group forms reversible covalent bonds with active site serine residues, while the naphthalene scaffold provides fluorescence properties for detection. This dual functionality has enabled real-time monitoring of enzyme activity in live cells, opening new avenues for studying cellular signaling pathways.

Recent synthetic methodology developments have further expanded the utility of (6-formylnaphthalen-2-yl)boronic acid. A breakthrough reported in Angewandte Chemie demonstrated its effectiveness in metal-free borylation reactions under mild conditions. This advancement addresses previous challenges associated with transition metal catalysts in pharmaceutical synthesis, potentially reducing production costs and improving product purity for boronic acid-containing drugs.

Despite these promising developments, challenges remain in the clinical translation of (6-formylnaphthalen-2-yl)boronic acid derivatives. Current research efforts, as highlighted in a recent ACS Medicinal Chemistry Letters perspective, are focusing on improving the metabolic stability and bioavailability of these compounds. Novel formulation strategies, including nanoparticle encapsulation and prodrug approaches, are being explored to overcome these limitations.

Looking forward, the unique properties of (6-formylnaphthalen-2-yl)boronic acid position it as a key player in the next generation of targeted therapies. Its versatility in both synthetic chemistry and biological applications continues to inspire innovative research across multiple therapeutic areas. As synthetic methods evolve and our understanding of boronic acid biology deepens, we anticipate seeing more clinical candidates derived from this promising scaffold in the coming years.

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